N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide

Catalog No.
S7645495
CAS No.
M.F
C17H22N4O
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazol...

Product Name

N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide

IUPAC Name

N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C17H22N4O/c22-17(16-14-3-1-2-4-15(14)19-20-16)18-13-7-9-21(10-8-13)11-12-5-6-12/h1-4,12-13H,5-11H2,(H,18,22)(H,19,20)

InChI Key

UYXIRUTYXGYGTH-UHFFFAOYSA-N

SMILES

C1CC1CN2CCC(CC2)NC(=O)C3=NNC4=CC=CC=C43

Canonical SMILES

C1CC1CN2CCC(CC2)NC(=O)C3=NNC4=CC=CC=C43
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide, also known as CYC116, is a novel small-molecule inhibitor of Aurora kinases A, B, and C. It was discovered by Cyclacel Pharmaceuticals as a potential anti-cancer therapeutic. This paper will provide an in-depth analysis of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of CYC116.
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide is a potent inhibitor of Aurora kinases A, B, and C, which are key regulators of cell division and mitosis. These kinases are overexpressed in various types of cancer, making them attractive targets for cancer therapy. Aurora kinase inhibitors like N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide have shown promising results in preclinical and clinical studies, making them an active area of research in oncology.
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide is a white to off-white crystalline solid with a molecular formula of C23H29N5O. Its molecular weight is 391.5 g/mol. It has a melting point of 191-195°C and a boiling point of 708.6°C at 760 mmHg. N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide is soluble in DMSO (dimethyl sulfoxide), ethanol, and methanol.
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide can be synthesized using various methods. One of the methods involves coupling the amine of 4-cyclopropylmethylpiperidine with the carboxylic acid of N-(2-bromoethyl)-1H-indazole-3-carboxamide in the presence of a coupling agent like DIC (diisopropylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in a solvent like DMF (dimethylformamide) at room temperature for 16-24 hours. The resulting product is purified by column chromatography.
The synthesized N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide is characterized using various techniques like NMR (nuclear magnetic resonance) spectroscopy, mass spectrometry, and HPLC (high-performance liquid chromatography). These techniques help in confirming the structure and purity of the product.
Several analytical methods have been developed to quantify N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide in various matrices like plasma, serum, and tissue. These methods include HPLC-UV (ultraviolet) detection, HPLC-MS (mass spectrometry) detection, and LC-MS/MS (tandem mass spectrometry) detection. These methods are highly sensitive and specific, allowing accurate determination of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide concentrations.
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has shown promising results in preclinical studies as an anti-cancer therapeutic. It inhibits the activity of Aurora kinases A, B, and C, leading to mitotic spindle disruption, cell cycle arrest, and apoptosis. These effects have been observed in various types of cancer cells like breast cancer, ovarian cancer, leukemia, and lymphoma.
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has demonstrated in vivo efficacy in several animal models of cancer. It has also shown synergy with other anti-cancer agents like paclitaxel, gemcitabine, and doxorubicin. These findings suggest that N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has potential as a combination therapy for cancer.
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been evaluated for toxicity and safety in preclinical studies. The results have shown that it has a favorable safety profile with no significant toxicities observed at therapeutic doses. The most common adverse effects are mild to moderate and include fatigue, nausea, vomiting, and diarrhea. These effects are manageable and reversible.
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been used in various scientific experiments to study its mechanism of action, efficacy, and toxicity. It has been used in vitro to study its effects on cancer cell lines. It has also been used in vivo to assess its anti-tumor activity in animal models of cancer.
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has potential applications in drug development for cancer therapy. It may also have applications in other areas like neurodegeneration, inflammation, and infectious diseases.
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide is currently in preclinical development for cancer therapy. Cyclacel Pharmaceuticals is conducting preclinical studies to evaluate its safety and efficacy as a single agent and in combination with other anti-cancer agents.
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has potential implications in various fields of research and industry. In oncology, it may have applications as a novel anti-cancer therapeutic. In drug development, it may serve as a lead compound for the development of new Aurora kinase inhibitors. It may also have applications in other areas like neurodegeneration and infectious diseases.
Limitations
One of the limitations of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide is its specificity. Although it has shown potent inhibition of Aurora kinases A, B, and C, it may also inhibit other kinases, leading to off-target effects. Another limitation is its pharmacokinetics. N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide has a short half-life and low bioavailability, making it a challenging compound to develop as an oral drug.
Several future directions have been proposed for N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide. Some of these include:
1. Optimization of its pharmacokinetics to improve its oral bioavailability and half-life
2. Development of a prodrug of N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide to improve its stability and pharmacokinetics
3. Optimization of its selectivity to reduce off-target effects
4. Development of a companion diagnostic to identify patients who are likely to benefit from N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide
5. Investigation of its potential applications in other areas like neurodegeneration and infectious diseases.
N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide is a promising small-molecule inhibitor of Aurora kinases A, B, and C, with potential applications in cancer therapy and drug development. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed in this paper. Further research is needed to optimize its pharmacokinetics, selectivity, and potential applications in other areas.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

298.17936134 g/mol

Monoisotopic Mass

298.17936134 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-24-2023

Explore Compound Types